4-bromo-5-ethyl-N-(2-methoxy-4-nitrophenyl)-2-thiophenecarboxamide
Overview
Description
4-bromo-5-ethyl-N-(2-methoxy-4-nitrophenyl)-2-thiophenecarboxamide, also known as BAY 41-2272, is a chemical compound that belongs to the class of sGC (soluble guanylate cyclase) stimulators. It has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and diabetic nephropathy. In
Mechanism of Action
4-bromo-5-ethyl-N-(2-methoxy-4-nitrophenyl)-2-thiophenecarboxamide 41-2272 acts by stimulating the sGC enzyme, which converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is an important signaling molecule that regulates various physiological processes, including vasodilation, platelet aggregation, and smooth muscle relaxation. By increasing cGMP levels, this compound 41-2272 promotes vasodilation and reduces pulmonary arterial pressure, which is beneficial in diseases such as pulmonary hypertension.
Biochemical and Physiological Effects
This compound 41-2272 has been shown to have several biochemical and physiological effects. It increases cGMP levels in vascular smooth muscle cells, leading to vasodilation and reduced pulmonary arterial pressure. It also reduces myocardial infarct size and improves cardiac function by reducing oxidative stress and inflammation. Additionally, this compound 41-2272 has been shown to have renoprotective effects by reducing proteinuria and improving renal function in animal models of diabetic nephropathy.
Advantages and Limitations for Lab Experiments
One advantage of using 4-bromo-5-ethyl-N-(2-methoxy-4-nitrophenyl)-2-thiophenecarboxamide 41-2272 in lab experiments is its specificity for sGC stimulation. It has been shown to have minimal off-target effects, which makes it a useful tool for studying the role of sGC in various physiological processes. However, one limitation of using this compound 41-2272 is its relatively short half-life, which may limit its effectiveness in long-term studies.
Future Directions
There are several future directions for research on 4-bromo-5-ethyl-N-(2-methoxy-4-nitrophenyl)-2-thiophenecarboxamide 41-2272. One area of interest is its potential therapeutic applications in other diseases, such as chronic obstructive pulmonary disease (COPD) and pulmonary fibrosis. Another area of interest is the development of more potent and long-lasting sGC stimulators based on the structure of this compound 41-2272. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the cardioprotective and renoprotective effects of this compound 41-2272.
Scientific Research Applications
4-bromo-5-ethyl-N-(2-methoxy-4-nitrophenyl)-2-thiophenecarboxamide 41-2272 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to improve vascular function and reduce pulmonary arterial pressure in animal models of pulmonary hypertension. It also has cardioprotective effects, including reducing myocardial infarct size and improving cardiac function in animal models of heart failure. Additionally, this compound 41-2272 has been shown to have renoprotective effects in animal models of diabetic nephropathy.
properties
IUPAC Name |
4-bromo-5-ethyl-N-(2-methoxy-4-nitrophenyl)thiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O4S/c1-3-12-9(15)7-13(22-12)14(18)16-10-5-4-8(17(19)20)6-11(10)21-2/h4-7H,3H2,1-2H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAJETZPVWOWSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.